molecular formula C21H18N2O3S B2603170 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide CAS No. 921526-16-1

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide

Cat. No.: B2603170
CAS No.: 921526-16-1
M. Wt: 378.45
InChI Key: UOVBQIMRNQCGGH-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide (CAS 921797-42-4) is a synthetic organic compound with a molecular formula of C21H18N2O3S and a molecular weight of 378.45 g/mol . This chemical features a benzofuran moiety linked to a thiazole ring, which is further substituted with a 3-methylbenzamide group. Both the benzofuran and thiazole heterocycles are privileged structures in medicinal chemistry, known to impart significant biological activity and improve physicochemical properties . The benzofuran scaffold is a common feature in various pharmacologically active compounds, while the thiazole ring is recognized for its rigid planarity and electronic properties, which facilitate key interactions with biological targets such as enzymes and receptors . Specifically, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as potent and selective antagonists for the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . This suggests potential research applications for this compound in neuropharmacology and as a tool for studying the physiological functions of Cys-loop receptors. Furthermore, chalcone derivatives containing similar heterocyclic systems have demonstrated versatile biological activities, including antibacterial and antiviral effects, often through the targeting of specific viral and bacterial enzymes . This compound is provided for research use only and is intended for in vitro applications in discovery chemistry and drug development, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for generating more complex chemical libraries. Researchers can utilize the ethoxy group on the benzofuran ring and the amide functionality on the thiazole for further synthetic derivatization. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-3-25-17-9-5-7-14-11-18(26-19(14)17)16-12-27-21(22-16)23-20(24)15-8-4-6-13(2)10-15/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVBQIMRNQCGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activity, and the functional groups at the C-3 position play a significant role in the antibacterial selectivity of these compounds .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

Modifications to the benzamide ring significantly alter physicochemical and biological properties:

Compound Name Benzamide Substituent Molecular Formula CAS Number Notable Features
Target Compound 3-methyl C₂₀H₁₇N₂O₃S Not provided Hypothetical; methyl enhances steric bulk.
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide () 4-fluoro C₂₀H₁₅FN₂O₃S 921526-23-0 Fluorine increases electronegativity and potential binding affinity .
4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide () 4-sulfamoyl C₂₇H₂₉N₃O₅S₂ 921797-95-7 Sulfamoyl group may improve solubility and target engagement .

The sulfamoyl analog () introduces a polar moiety, which could enhance water solubility .

Modifications on the Benzofuran Ring

Variations in the benzofuran’s ethoxy/methoxy substituents influence electronic properties and metabolic stability:

Compound Name Benzofuran Substituent Molecular Formula CAS Number Notable Features
Target Compound 7-ethoxy C₂₀H₁₇N₂O₃S Not provided Ethoxy may slow oxidative metabolism.
4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide () 7-methoxy C₂₀H₁₇N₂O₄S 921525-39-5 Methoxy decreases steric hindrance compared to ethoxy .

Key Insight : The 7-ethoxy group in the target compound may prolong half-life relative to the 7-methoxy analog due to reduced susceptibility to cytochrome P450-mediated oxidation .

Analytical Data

  • Spectroscopy : Analogous compounds (e.g., ) are characterized by ¹H/¹³C NMR, IR, and elemental analysis to confirm purity and structure .
  • X-ray Crystallography : Used in to resolve the N,O-bidentate directing group, a technique applicable to the target compound .

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological activity, particularly its anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O3S, with a molecular weight of approximately 396.47 g/mol. The compound features a benzofuran scaffold , a thiazole ring , and a benzamide moiety , which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the preparation of intermediates such as benzofuran and thiazole derivatives. The reaction conditions often require specific reagents like ethylating agents and catalysts to facilitate the formation of the desired product. Techniques such as microwave-assisted synthesis can enhance efficiency and yield.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The mechanism of action involves the induction of apoptosis through caspase-dependent pathways, as evidenced by assays measuring mitochondrial membrane potential and Annexin V staining .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis via caspase activation
A54915.0Induction of reactive oxygen species
PC-310.0Mitochondrial dysfunction

Anti-inflammatory Effects

This compound has also been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK) , which plays a crucial role in inflammatory responses. In vitro studies show that it effectively suppresses the release of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory conditions such as rheumatoid arthritis .

Case Studies

  • Study on Breast Cancer Cells : A study investigated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through caspase assays .
  • Inflammation Model : In a model of inflammation using RAW264.7 macrophages stimulated with LPS, treatment with this compound led to a dose-dependent decrease in TNF-α levels, supporting its role as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A standard approach involves coupling 5-chlorothiazol-2-amine derivatives with substituted benzoyl chlorides in pyridine under ambient conditions, followed by purification via chromatography and recrystallization. TLC analysis (e.g., using CH₃OH/CHCl₃ systems) is critical for monitoring reaction progress. Optimization of stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) and solvent choice (e.g., pyridine for nucleophilic activation) improves yields . For analogs, recrystallization from methanol yields single crystals suitable for X-ray diffraction, as seen in structurally related thiazolyl benzamides .

Q. How can the molecular conformation and intermolecular interactions of this compound be characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond angles, dihedral torsion, and hydrogen-bonding networks. For example, in related thiazole-benzamide derivatives, N–H···N hydrogen bonds form centrosymmetric dimers (R-factor ~0.05), while C–H···O/F interactions stabilize crystal packing . SCXRD parameters (e.g., data-to-parameter ratios >15:1) ensure refinement accuracy .

Q. What preliminary assays are suitable for evaluating its bioactivity, and how should controls be designed?

  • Methodological Answer : Start with enzyme inhibition assays targeting anaerobic metabolic pathways (e.g., pyruvate:ferredoxin oxidoreductase, PFOR), given structural similarities to nitazoxanide derivatives. Use UV-Vis spectroscopy to monitor NADH oxidation rates, with controls including known PFOR inhibitors (e.g., nitazoxanide) and solvent blanks . For antibacterial studies, employ microbroth dilution (MIC determination) against Clostridium spp., with positive controls like metronidazole .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) elucidate the mechanism of PFOR enzyme inhibition by this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential surfaces to identify reactive sites (e.g., amide anion for PFOR binding). Molecular Dynamics (MD) simulations (CHARMM36 force field) model ligand-enzyme interactions over 100-ns trajectories, focusing on hydrogen bonding with PFOR’s [4Fe-4S] cluster. Compare binding free energies (MM-PBSA) with nitazoxanide to rationalize potency differences .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data for this benzamide-thiazole hybrid?

  • Methodological Answer : Pair SCXRD data with solution-phase techniques:
  • NMR NOESY : Detect through-space interactions (e.g., between thiazole H and benzamide methyl groups) to confirm solution conformation.
  • Dynamic HPLC : Compare retention times under polar (C18) vs. chiral phases to assess conformational flexibility.
    Discrepancies may arise from crystal packing forces (e.g., N–H···N dimerization in SCXRD vs. monomeric dominance in solution) .

Q. How can structure-activity relationships (SARs) guide the design of analogs with improved metabolic stability?

  • Methodological Answer : Focus on substituent effects:
  • Ethoxy group (C7) : Replace with CF₃ (electron-withdrawing) to enhance metabolic stability via reduced CYP450 oxidation.
  • Methylbenzamide (C3) : Introduce para-fluoro to improve lipophilicity (logP >3.5) and blood-brain barrier penetration.
    Validate using hepatic microsome assays (e.g., t½ >60 min in human microsomes) and compare with trifluoromethyl-containing analogs .

Q. What experimental and theoretical approaches validate the role of non-classical hydrogen bonds in stabilizing the compound’s bioactive conformation?

  • Methodological Answer :
  • IR Spectroscopy : Detect weak C–H···O/F vibrations (2700–2400 cm⁻¹) in solid-state ATR-FTIR.
  • Quantum Topology (QTAIM) : Analyze bond critical points (BCPs) for C–H···O/F interactions (electron density ρ ~0.008 a.u.).
  • In silico Mutagenesis : Remove specific H-bond donors (e.g., C4–H) in MD simulations to quantify destabilization (ΔΔG >2 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro enzyme inhibition and cellular activity data?

  • Methodological Answer :
  • Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (Papp <1×10⁻⁶ cm/s indicates poor uptake).
  • Efflux Transporters : Test in MDCK-MDR1 cells with/without cyclosporine A (P-gp inhibitor). A 5-fold increase in cellular uptake implicates P-gp efflux.
  • Metabolite Profiling : LC-HRMS identifies intracellular metabolites (e.g., glucuronides) that reduce active concentrations .

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